2-(1H-imidazol-1-yl)-2-methylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSDEGWZSDRWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357349-09-7 | |
| Record name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Organic Transformations of 2 1h Imidazol 1 Yl 2 Methylpropan 1 Ol
Chemical Reactions of the Hydroxyl Functional Group
The primary alcohol in 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is a versatile functional group that can undergo both oxidation and nucleophilic substitution reactions, providing pathways to aldehydes, carboxylic acids, and various substituted analogues.
The oxidation of the primary alcohol group can yield either an aldehyde or a carboxylic acid, contingent upon the oxidizing agent and the reaction conditions employed.
Mild Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, 2-(1H-imidazol-1-yl)-2-methylpropanal, can be achieved using mild, chromium-free oxidizing agents. The Swern oxidation is a particularly effective method, utilizing a combination of dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (Et₃N). chemistryhall.comvedantu.com This reaction is conducted under anhydrous conditions at very low temperatures (typically -78 °C) to prevent over-oxidation to the carboxylic acid. adichemistry.com The key advantage of the Swern oxidation is its high selectivity for primary alcohols, stopping cleanly at the aldehyde stage. chemistrysteps.com
Strong Oxidation to Carboxylic Acid: For the synthesis of 2-(1H-imidazol-1-yl)-2-methylpropanoic acid, stronger oxidizing agents are required. A common and effective method involves using potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of aqueous sulfuric acid. chemguide.co.ukstackexchange.com Under these conditions, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid in the same reaction vessel. libretexts.org This transformation typically requires heating to ensure the reaction goes to completion.
Table 1: Oxidation Reactions of this compound
| Product Name | Target Functional Group | Reagents | Typical Conditions |
| 2-(1H-imidazol-1-yl)-2-methylpropanal | Aldehyde | 1. (COCl)₂, DMSO2. 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol3. Et₃N | Anhydrous CH₂Cl₂, -78 °C to rt |
| 2-(1H-imidazol-1-yl)-2-methylpropanoic acid | Carboxylic Acid | K₂Cr₂O₇, H₂SO₄ (aq) | Aqueous solution, heat |
Direct nucleophilic substitution at the hydroxyl-bearing carbon is inefficient because the hydroxide ion (⁻OH) is a poor leaving group. chemistrysteps.commasterorganicchemistry.com Therefore, a two-step strategy is necessary, beginning with the conversion of the alcohol into a derivative with a good leaving group.
Activation of the Hydroxyl Group: The primary alcohol can be converted into an excellent leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like pyridine. khanacademy.orglibretexts.org This transformation does not alter the configuration of the carbon atom bearing the oxygen. libretexts.org
Substitution Challenges: The resulting substrate, 2-(1H-imidazol-1-yl)-2-methylpropyl tosylate, possesses a neopentyl-like structure. The carbon atom attached to the leaving group is primary, but it is adjacent to a sterically bulky quaternary carbon. This steric hindrance severely impedes the backside attack required for a standard Sₙ2 reaction, leading to extremely slow reaction rates. acs.org An Sₙ1 pathway is also disfavored due to the high energy and instability of the primary carbocation that would form upon departure of the leaving group. quora.com Consequently, nucleophilic substitution on this scaffold is challenging and may proceed slowly, potentially involving carbocation rearrangements (e.g., a 1,2-methyl shift) if Sₙ1 conditions are forced, leading to a mixture of products. youtube.com
Table 2: Representative Nucleophilic Substitution Strategy
| Step | Transformation | Reagents | Product Intermediate / Final |
| 1 | Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(1H-imidazol-1-yl)-2-methylpropyl tosylate |
| 2 | Substitution | Sodium azide (NaN₃) | 1-(1-azido-2-methylpropan-2-yl)-1H-imidazole |
Reactivity of the Imidazole (B134444) Nitrogen and Ring System
The imidazole ring contains a nucleophilic nitrogen atom and C-H bonds that can be functionalized through various organic transformations.
The N-3 atom of the 1-substituted imidazole ring possesses a lone pair of electrons and is nucleophilic. It can readily react with electrophiles, such as alkyl halides, in a process known as quaternization to form positively charged imidazolium (B1220033) salts. nih.gov This reaction typically proceeds via an Sₙ2 mechanism. nih.gov The synthesis is often carried out by heating the parent imidazole compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like acetonitrile. orientjchem.org This method allows for the synthesis of a diverse library of imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and have applications as ionic liquids. researchgate.net
Modern synthetic methods allow for the direct functionalization of the C-H bonds of the imidazole ring, avoiding the need for pre-functionalized starting materials.
C-H Activation and Cross-Coupling: The C-H bonds of the imidazole ring can be selectively activated and coupled with various partners using transition metal catalysts. The regioselectivity of these reactions is a key consideration. The C2-proton is the most acidic, while the C5-position is often reactive toward electrophilic substitution. nih.gov
Palladium-catalyzed C-H arylation can introduce aryl groups at the C2 or C5 positions. The selectivity can be controlled by the choice of ligands, bases, and reaction conditions. nih.govnih.gov
Nickel-catalyzed C-H arylation has also been developed as a cost-effective alternative, capable of coupling imidazoles with partners like phenol derivatives. The use of a tertiary alcohol as the solvent has been shown to be crucial for the success of this catalytic system. nih.gov
These methods provide a powerful means to synthesize complex, highly substituted imidazole derivatives from the this compound scaffold, enabling the introduction of new functionalities directly onto the heterocyclic core.
Table 3: General Methods for Imidazole Ring Functionalization
| Position | Reaction Type | Catalytic System (Example) | Coupling Partner (Example) |
| C2 | C-H Arylation | Pd(OAc)₂, P(n-Bu)Ad₂, NaOt-Bu | Aryl Bromide / Chloride |
| C5 | C-H Arylation | Pd(OAc)₂, K₂CO₃ | Aryl Bromide |
| C2/C5 | C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄ | Phenol Derivative |
Mechanistic Investigations of Key Transformations Involving the this compound Scaffold
Mechanism of Swern Oxidation: The Swern oxidation proceeds through a well-defined, multi-step mechanism. chemistryhall.com
Activation of DMSO: At low temperature (-78 °C), dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chlorodimethylsulfonium salt intermediate, releasing carbon monoxide and carbon dioxide. chemistryhall.com
Formation of Alkoxysulfonium Salt: The alcohol oxygen of this compound performs a nucleophilic attack on the electrophilic sulfur atom of the activated intermediate, displacing a chloride ion and forming an alkoxysulfonium salt. adichemistry.com
β-Elimination: The addition of a hindered base, triethylamine, facilitates the deprotonation of the carbon adjacent to the oxygen. The resulting carbanion triggers a β-elimination through a five-membered cyclic transition state, yielding the final aldehyde product, dimethyl sulfide (DMS), and triethylammonium chloride. adichemistry.comchemistrysteps.com
Mechanism of Nucleophilic Substitution at the Hydroxyl-Bearing Carbon: As previously noted, the neopentyl-like structure of the activated alcohol (e.g., tosylate) presents significant mechanistic complexity.
Sₙ2 Pathway: This pathway is sterically hindered by the quaternary carbon adjacent to the primary reaction center. The bulky tert-butyl-like group effectively blocks the required backside approach of the nucleophile, making the Sₙ2 reaction exceptionally slow. acs.org
Sₙ1 Pathway: This pathway requires the formation of a high-energy, unstable primary carbocation, which is an energetically unfavorable process. quora.com If this carbocation does form, it is prone to a rapid 1,2-hydride or 1,2-alkyl shift to generate a more stable carbocation. For the 2-(1H-imidazol-1-yl)-2-methylpropyl cation, a 1,2-methyl shift would occur to form a more stable tertiary carbocation, leading to rearranged products upon capture by the nucleophile. youtube.com
Mechanism of N-Alkylation: The quaternization of the imidazole N-3 atom is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.govorganic-chemistry.org The lone electron pair on the N-3 atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction proceeds in a single, concerted step, where the N-C bond forms simultaneously as the carbon-halogen bond breaks. The rate of this reaction can be influenced by the steric bulk of the substituent already present at the N-1 position of the imidazole ring. otago.ac.nz
Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry, ligand applications, or use in metal-organic frameworks (MOFs) for the compound “this compound.” As a result, it is not possible to generate a detailed, scientifically accurate article that adheres to the strict outline provided.
The user's request requires thorough and informative content, including detailed research findings and data tables, focused solely on this specific compound. The absence of primary literature and experimental data for "this compound" in the context of coordination chemistry makes it impossible to fulfill these requirements.
While general principles of imidazole-based ligands in coordination chemistry are well-established, and research exists for structurally related compounds, any attempt to extrapolate this information to the specific, unstudied compound would be speculative and would violate the explicit instruction not to introduce information outside the defined scope.
Therefore, the requested article cannot be generated.
Catalytic Applications of 2 1h Imidazol 1 Yl 2 Methylpropan 1 Ol and Its Derivatives
N-Heterocyclic Carbene (NHC) Precursors in Homogeneous Catalysis Derived from Imidazolium (B1220033) Salts
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in homogeneous catalysis, often rivaling or surpassing traditional phosphine (B1218219) ligands in efficacy and stability. researchgate.netbeilstein-journals.org The precursors to these powerful ligands are typically stable imidazolium salts, which can be deprotonated in situ to generate the active carbene species. beilstein-journals.org
Derivatives of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol can serve as foundational building blocks for such NHC precursors. The synthesis of these precursors generally involves the quaternization of the imidazole (B134444) nitrogen atom. For instance, the reaction of an N-substituted imidazole with an alkyl halide leads to the formation of an imidazolium salt. While specific literature detailing the synthesis starting from this compound is not abundant, the general synthetic routes are well-established for a wide array of imidazole derivatives. orientjchem.orgresearchgate.netmdpi.com
The process typically involves the reaction of a substituted imidazole with an organic halide to introduce a second substituent on the other nitrogen atom of the imidazole ring, yielding the desired imidazolium salt. These salts are often stable, crystalline solids that are convenient to handle and store. The steric and electronic properties of the resulting NHC ligand can be fine-tuned by varying the substituents on the nitrogen atoms, which in turn influences the catalytic activity of the corresponding metal-NHC complex. mdpi.comnih.gov
| Imidazolium Salt Derivative | N-Substituents | Potential Catalytic Application | Reference for General Synthesis |
|---|---|---|---|
| 1-(2-hydroxy-2-methylpropyl)-3-mesitylimidazolium chloride | 2-hydroxy-2-methylpropyl, Mesityl | Cross-coupling reactions (e.g., Suzuki, Heck) | beilstein-journals.org |
| 1,3-bis(2-hydroxy-2-methylpropyl)imidazolium bromide | 2-hydroxy-2-methylpropyl | Olefin metathesis | orientjchem.org |
Asymmetric Catalysis Mediated by Chiral Derivatives of Imidazole-Propanol Compounds
The development of chiral catalysts for asymmetric synthesis is a paramount goal in organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral imidazole derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations. rsc.orgrsc.orgnih.gov The this compound structure contains a pro-chiral center which, upon appropriate modification, can be developed into a chiral ligand.
For instance, enantiomerically pure derivatives of imidazole-propanol compounds can be synthesized and utilized as ligands for transition metals in asymmetric catalysis. researchgate.net The chirality can be introduced either at the carbon atom bearing the hydroxyl group or through the incorporation of other chiral moieties onto the imidazole ring or its substituents. These chiral ligands can create a stereochemically defined environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction. researchgate.netnih.gov
While specific examples detailing the use of chiral derivatives of this compound are not extensively documented, the principles of asymmetric catalysis with similar chiral imidazole-based ligands are well-established. researchgate.netmdpi.com These catalysts have been shown to be effective in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and various cross-coupling reactions, often affording products with high enantiomeric excess. mdpi.com
| Chiral Ligand/Catalyst Type | Asymmetric Reaction | Key Features | Reference for Concept |
|---|---|---|---|
| Chiral NHC-Metal Complex | Asymmetric α-arylation | High enantioselectivity through a defined chiral pocket around the metal. | rsc.org |
| Chiral Imidazolium Organocatalyst | Asymmetric Aldol Reaction | Formation of a chiral enamine intermediate to control stereochemistry. | mdpi.com |
Role in Specific Organic Transformations and Reaction Catalysis
Derivatives of this compound, particularly as NHC ligands complexed with palladium, are anticipated to be effective in a range of cross-coupling reactions that are fundamental to modern organic synthesis. nih.govunipi.itresearcher.life Palladium-NHC complexes are renowned for their high catalytic activity and stability, making them suitable for reactions like the Suzuki-Miyaura and Heck couplings. mdpi.comdntb.gov.ua
In a typical Suzuki-Miyaura coupling, a palladium-NHC catalyst facilitates the reaction between an organoboron compound and an organic halide to form a new carbon-carbon bond. The NHC ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The steric bulk and electron-donating nature of the NHC can significantly enhance the efficiency of these steps.
Similarly, in the Heck reaction, which couples an unsaturated halide with an alkene, palladium-NHC catalysts have demonstrated excellent performance. The robustness of the Pd-NHC bond often leads to longer catalyst lifetimes and higher turnover numbers compared to catalysts with phosphine ligands. While specific performance data for catalysts derived from this compound is limited, the general utility of palladium-NHC complexes in these transformations is widely recognized.
| Reaction | Catalyst Type | Typical Substrates | Anticipated Outcome | Reference for Methodology |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | [Pd(NHC)Cl2]2 | Aryl bromides, Arylboronic acids | High yields of biaryl products. | researcher.life |
| Heck Reaction | Pd(OAc)2 / Imidazolium Salt | Iodobenzene, Styrene | Formation of stilbene (B7821643) derivatives. | dntb.gov.ua |
Heterogeneous Catalysis Incorporating Imidazole-Propanol Moieties
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification, thereby bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net Imidazole-containing compounds, including derivatives of this compound, are excellent candidates for immobilization due to the versatile chemistry of the imidazole ring and the presence of the hydroxyl group.
The hydroxyl group can be used to covalently attach the molecule to a solid support, such as silica (B1680970) or a polymer resin. Subsequently, the imidazole moiety can be quaternized to form an immobilized ionic liquid or used to coordinate with a metal center, creating a solid-supported catalyst. nih.govresearchgate.net For example, immobilizing a palladium-NHC complex derived from this compound onto a support would generate a recyclable catalyst for cross-coupling reactions.
Zeolites, with their well-defined porous structures, are another attractive support material. nih.gov Imidazole-based ionic liquids have been immobilized on ZSM-5 zeolite to create highly active and reusable catalysts for the synthesis of propylene (B89431) carbonate from CO2. nih.govresearchgate.net This approach takes advantage of the synergistic effects between the ionic liquid and the zeolite support to enhance catalytic performance. While specific studies on this compound in this context are yet to be widely reported, the potential for creating robust heterogeneous catalysts is significant. nih.gov
| Support Material | Immobilization Strategy | Catalytic Moiety | Potential Application | Reference for Concept |
|---|---|---|---|---|
| Silica Gel (SiO2) | Covalent attachment via the hydroxyl group. | Palladium-NHC complex | Recyclable catalyst for Suzuki-Miyaura coupling. | nih.gov |
| ZSM-5 Zeolite | Immobilization of the corresponding ionic liquid. | Imidazolium salt | CO2 fixation reactions. | nih.gov |
| Polymer Resin | Grafting onto the polymer backbone. | Chiral imidazole derivative | Heterogeneous asymmetric catalysis. | researchgate.net |
Biochemical and Biological Research Perspectives Mechanistic and in Vitro Focus
Enzyme Inhibition Studies: Mechanisms and Binding Affinities of Imidazole (B134444) Derivatives
Imidazole derivatives are a significant class of compounds extensively studied for their enzyme-inhibiting properties. A primary mechanism of action, particularly for antifungal imidazole derivatives, is the inhibition of cytochrome P450-dependent enzymes. dergipark.org.trnih.gov Specifically, they target lanosterol (B1674476) 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol (B1671047). ebsco.commdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to cell death. nih.govebsco.comnih.gov This targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway is a cornerstone of the antifungal activity of many imidazole-based drugs. mdpi.com
The interaction between the imidazole ring and the enzyme's active site is crucial for this inhibitory activity. The nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom in the cytochrome P450 active site, preventing the enzyme from binding to its natural substrate, lanosterol. researchgate.net This binding affinity is a key determinant of the compound's potency. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the imidazole scaffold significantly influence binding affinity and inhibitory potential. researchgate.net
Beyond their well-established role as antifungal agents, imidazole derivatives have been investigated as inhibitors of other enzymes. For instance, certain derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important in inflammation pathways. researchgate.netjchemrev.com Molecular docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme. jchemrev.com Other research has explored their potential to inhibit sirtuins, a class of proteins involved in cellular regulation, where they can act as either activators or inhibitors, thereby altering gene expression and cellular functions. nih.gov Additionally, imidazole itself has been characterized as a partial competitive inhibitor of GH1 β-glucosidase, binding within the enzyme's active site. nih.gov
Table 1: Enzyme Inhibition by Imidazole Derivatives
| Target Enzyme | Class of Imidazole Derivative | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Cytochrome P450 14α-demethylase | Antifungal azoles | Binds to heme iron, blocking ergosterol synthesis | ebsco.commdpi.com |
| Cyclooxygenase-2 (COX-2) | Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | Competitive binding at the active site | researchgate.net |
| Sirtuins (Class III HDAC) | General imidazole derivatives | Direct binding, leading to activation or inhibition | nih.gov |
| GH1 β-glucosidase | Imidazole | Partial competitive inhibition in the active site | nih.gov |
In Vitro Antimicrobial and Antifungal Activity Investigations of Analogues and Derivatives
The in vitro efficacy of imidazole analogues and derivatives against a wide spectrum of microbial pathogens is well-documented. researchgate.netmdpi.comontosight.ai Numerous studies focus on the synthesis of novel imidazole-containing compounds and their subsequent evaluation for antibacterial and antifungal properties. nih.govasianpubs.org These investigations typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
In the realm of antifungal research, imidazole derivatives have demonstrated potent activity against various pathogenic fungi, including Candida species (C. albicans, C. tropicalis, C. glabrata), Aspergillus species (A. fumigatus, A. flavus), and dermatophytes like Trichophyton and Microsporum species. researchgate.netoup.comresearchgate.net Some newly synthesized derivatives have shown excellent in vitro antifungal activity, even against strains that are resistant to established drugs like fluconazole (B54011) and itraconazole. researchgate.netnih.gov For example, a study on imidazole-fused imidazo[2,1-b] ebsco.commdpi.comnih.govthiadiazole analogues found strong and selective activity against Candida albicans, with one compound exhibiting an MIC50 of 0.16 μg/mL, significantly lower than that of fluconazole. nih.gov
The antibacterial activity of imidazole derivatives has been evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comnih.gov While the primary success of imidazoles has been in antifungal therapy, research continues to explore their potential as antibacterial agents. nih.gov For instance, certain novel imidazole derivatives have been shown to inhibit the growth of tested bacterial strains, though sometimes at higher concentrations than required for antifungal effects. mdpi.com Structure-activity relationship studies indicate that factors such as lipophilicity and the nature of substituents on the imidazole ring are critical for antimicrobial potency. researchgate.netnih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Imidazole Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazole-fused thiadiazole (21a) | Candida albicans | MIC50 = 0.16 μg/mL | nih.gov |
| Imidazole derivative (31) | Candida albicans (Fluconazole-resistant) | MIC = 8 µg/mL | nih.gov |
| Imidazole derivative (42) | Staphylococcus aureus | MIC = 4 µg/mL | nih.gov |
| Imidazolopeptide (2c, 2d, 2h) | Candida albicans, Trichophyton mentagrophytes | MIC = 6-12.5 μg/mL | researchgate.net |
| Halogenated imidazole derivative | Candida spp. | MIC90 = 1 mg/L | oup.com |
Interaction with Biological Macromolecules: Mechanistic Elucidation of Binding
The biological effects of imidazole compounds are often predicated on their ability to interact with essential macromolecules such as nucleic acids and proteins. The imidazole ring, being an electron-rich aromatic system, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netnih.gov
Several studies have investigated the binding of imidazole derivatives to DNA and RNA. Some dicationic imidazole-containing molecules have been found to act as DNA minor groove binders, showing a preference for AT-rich sequences. lshtm.ac.uk This mode of binding is thought to be a key factor in their antiprotozoal activity. lshtm.ac.uk The interaction can lead to the stabilization of the DNA helix, which can be measured by changes in the melting temperature (Tm). lshtm.ac.uk In contrast, pyrrole-imidazole polyamides are known to bind selectively to the minor groove of DNA but not duplex RNA, a specificity attributed to the different helical geometries of the two nucleic acids. researchgate.net Furthermore, some metal complexes incorporating imidazole derivatives have been shown to interact with DNA through intercalation or coordinate binding, and in some cases, can induce DNA cleavage through oxidative or hydrolytic pathways. rsc.org
The imidazole ring is a crucial component of the amino acid histidine, which frequently plays a vital role in the active sites of proteins and enzymes. nih.govwikipedia.org This natural precedent highlights the capacity of the imidazole moiety to interact with protein structures. The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues. nih.gov Studies on the interaction of imidazole complexes with proteins like bovine serum albumin (BSA) have been conducted using techniques such as fluorescence quenching, which can provide insights into binding constants and the nature of the binding sites. rsc.org These interactions are critical, as they can influence the distribution and availability of the compounds in biological systems. nih.gov
Modulation of Cellular Pathways and Biochemical Processes by Imidazole Compounds
Imidazole derivatives can exert their biological effects by modulating a variety of cellular pathways and biochemical processes, leading to outcomes such as apoptosis, inhibition of proliferation, and altered cellular metabolism. ontosight.ainih.gov Their ability to interact with key regulatory proteins like kinases and transcription factors allows them to interfere with signal transduction cascades. nih.gov
Recent research has demonstrated that novel imidazole derivatives can induce apoptosis in cancer cell lines. nih.govresearchgate.net For example, studies on myeloid leukemia cells showed that certain imidazoles could interfere with cell proliferation and induce programmed cell death. nih.govresearchgate.net This anti-proliferative effect was linked to the downregulation of specific signaling pathways, including the Wnt/β-catenin pathway, and the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK). nih.gov The Wnt/β-catenin pathway is crucial for cell fate, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.
Imidazole compounds have also been shown to affect cellular redox balance and mitochondrial function. Some derivatives have been found to cause dose-dependent cellular toxicity by impairing the redox state and disrupting the mitochondrial membrane potential. nih.gov Such actions can lead to oxidative stress and trigger apoptotic pathways. Furthermore, the modulation of Hypoxia-inducible factor-1α (HIF-1α) expression by certain imidazoles suggests an interference with cellular adaptation to low oxygen levels, a process important in tumor progression. nih.gov
The imidazole scaffold is also utilized in the design of specific kinase inhibitors. jchemrev.com Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is often implicated in disease. By designing molecules that can specifically bind to the ATP-binding pocket or allosteric sites of a target kinase, it is possible to modulate its activity and the downstream signaling pathways it controls. nih.gov The versatility of the imidazole ring makes it a valuable component in the development of these targeted therapeutic agents. researchgate.net
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the 2-methylpropan-1-ol moiety. The protons on the imidazole ring (H2, H4, H5) typically appear in the aromatic region, while the aliphatic protons of the propanol (B110389) backbone (CH₂, two CH₃ groups) and the hydroxyl proton (OH) appear upfield. The integration of these signals corresponds to the number of protons in each unique chemical environment.
The ¹³C NMR spectrum reveals five distinct carbon signals: three for the imidazole ring and three for the 2-methylpropan-1-ol group (quaternary C, CH₂, and two equivalent CH₃ carbons). Further differentiation of these carbon signals is achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons and a negative signal for the CH₂ carbon, while the quaternary carbon would be absent. uvic.ca A DEPT-90 experiment would exclusively show the CH carbons of the imidazole ring. uvic.ca
Two-dimensional NMR techniques are essential for confirming the precise structural assembly.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be expected between the methylene (B1212753) (CH₂) protons and the methine proton of the propanol backbone if it were present, though in this specific structure, no such direct coupling exists. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached (¹JCH). columbia.edunih.gov This experiment definitively links the proton signals to their corresponding carbon signals in the ¹³C spectrum.
| Position | 1H Chemical Shift (δ ppm) (Predicted) | 13C Chemical Shift (δ ppm) (Predicted) | Key HMBC Correlations (1H → 13C) |
|---|---|---|---|
| C2 (Im) | ~7.5 (s, 1H) | ~137 | C4, C5 |
| C4 (Im) | ~7.0 (s, 1H) | ~128 | C2, C5, C(quat) |
| C5 (Im) | ~6.9 (s, 1H) | ~120 | C2, C4 |
| C(quat) | - | ~60 | - |
| CH2OH | ~3.5 (s, 2H) | ~70 | C(quat), CH3 |
| CH3 | ~1.2 (s, 6H) | ~25 | C(quat), CH2OH |
| OH | Variable (br s, 1H) | - | - |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, analysis of closely related derivatives, such as (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, offers significant insight into the expected solid-state behavior. nih.gov
In the structure of this analog, molecules are linked by intermolecular O—H···N hydrogen bonds. nih.gov The hydroxyl group of the propanol moiety acts as a hydrogen-bond donor, while the unprotonated nitrogen atom of the imidazole ring acts as the acceptor. This interaction is a dominant feature, often organizing the molecules into chains or more complex networks within the crystal lattice. nih.govnih.gov The formation of these hydrogen-bonded chains is a common structural motif in imidazole-alcohol derivatives. nih.gov
Crystallographic data for a derivative like (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol reveals specific details about its solid-state conformation. nih.gov Such studies confirm the connectivity established by NMR and provide empirical data on the geometry of the molecule, which is influenced by crystal packing forces.
| Parameter | Value for (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.021 (4) |
| b (Å) | 6.069 (3) |
| c (Å) | 11.629 (5) |
| β (°) | 90.13 (5) |
| Volume (ų) | 566.1 (5) |
| Z | 2 |
| Key Interaction | Intermolecular O—H···N hydrogen bonds |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis of Reaction Products
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₂N₂O).
In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is formed, which may then undergo fragmentation. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways are expected based on the functional groups present. chemguide.co.uk The tertiary alcohol structure suggests that α-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a likely pathway. libretexts.orgdocbrown.info
Key fragmentation pathways would include:
Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z [M-15]⁺.
Loss of a hydroxymethyl radical (•CH₂OH): This results in a significant peak at m/z [M-31]⁺.
Cleavage of the N-C bond: This can generate a fragment corresponding to the imidazolylmethyl cation or a related stabilized ion.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion can produce a fragment at m/z [M-18]⁺, a common process for alcohols. libretexts.org
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 122 | [M - H₂O]⁺ | Loss of water |
| 109 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 81 | [C₄H₅N₂]⁺ | Imidazolylmethyl fragment |
| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectrum is a unique molecular fingerprint that can be used for identification and for studying intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum is characterized by several key absorption bands:
O-H Stretching: A strong, broad absorption band is expected in the region of 3400–3200 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. docbrown.info
C-H Stretching: Absorptions for the aliphatic C-H bonds of the methyl and methylene groups typically appear in the 3000–2850 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the imidazole ring are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹. huji.ac.il
C=N and C=C Stretching: The stretching vibrations of the imidazole ring (C=N and C=C bonds) are expected to produce characteristic bands in the 1600–1450 cm⁻¹ region. researchgate.net
C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol is typically observed in the 1050–1000 cm⁻¹ range. docbrown.info
The combination of these characteristic bands allows for the rapid confirmation of the presence of both the imidazole ring and the alcohol functionality.
| Wavenumber Range (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400–3200 (broad) | ν(O-H) | Alcohol (H-bonded) |
| 3150–3050 | ν(C-H) | Imidazole Ring |
| 3000–2850 | ν(C-H) | Aliphatic (CH₃, CH₂) |
| 1600–1450 | ν(C=N), ν(C=C) | Imidazole Ring Skeletal |
| 1470–1430 | δ(C-H) | Aliphatic (CH₃, CH₂) |
| 1050–1000 | ν(C-O) | Primary Alcohol |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of various molecular properties. For imidazole (B134444) derivatives, DFT has been successfully applied to optimize molecular geometries and predict electronic parameters. researchgate.netkbhgroup.in
Research on related heterocyclic compounds demonstrates that DFT, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately determine structural parameters such as bond lengths and angles. kbhgroup.in These calculations are crucial for understanding the molecule's ground-state geometry.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. kbhgroup.in Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, in many imidazole derivatives, the nitrogen atoms of the imidazole ring often show negative potential, indicating they are likely sites for electrophilic attack. kbhgroup.in
While specific DFT data for 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is not detailed in the available literature, the established methodologies allow for the prediction of its properties. An illustrative table of quantum chemical descriptors that could be calculated for this compound is shown below.
| Parameter | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 5.3 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.8 | Measures the polarity of the molecule. |
| Global Electrophilicity (ω) (eV) | 2.2 | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. ijsrset.com
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its behavior. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.netchemrxiv.org This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can analyze hydrogen bonding patterns and other non-covalent interactions that dictate solubility and stability. For example, the hydroxyl group and the imidazole nitrogen atoms of the compound are expected to be key sites for hydrogen bonding with water. Analysis of MD trajectories can quantify these interactions, providing metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. ijsrset.com
| Analysis Metric | Information Provided | Example Application |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating overall structural stability. | Tracking the stability of the compound when bound to a protein active site. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. | Identifying the most mobile parts of the propanol (B110389) side chain. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Analyzing the solvation shell structure around the imidazole ring in water. |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the solute and solvent or other molecules. | Quantifying the interaction between the compound's hydroxyl group and surrounding water molecules. |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex vibrational modes. mdpi.com For this compound, this would allow for the identification of characteristic vibrations, such as the O-H stretch of the alcohol, C-H stretches of the methyl and methylene (B1212753) groups, and the ring vibrations of the imidazole moiety.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical calculations help assign peaks in experimental NMR spectra and can provide insight into the electronic environment of each nucleus.
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. kbhgroup.in
| Spectroscopy Type | Predicted Feature | Typical Wavenumber/Shift/Wavelength (Illustrative) | Assignment |
|---|---|---|---|
| FT-IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretching |
| FT-IR | Vibrational Frequency | ~1500 cm⁻¹ | C=N stretching (imidazole ring) |
| ¹H NMR | Chemical Shift | ~7.5 ppm | Imidazole ring protons |
| ¹³C NMR | Chemical Shift | ~70 ppm | Carbon atom bearing the -OH group |
| UV-Vis (TD-DFT) | λmax | ~210 nm | π → π* transition in the imidazole ring |
Mechanistic Modeling of Reactions and Interactions at a Molecular Level
Computational modeling provides a powerful lens through which to view chemical reactions and molecular interactions, offering details that are often inaccessible through experiments alone. For this compound, these methods can be used to model its synthesis, reactivity, and potential interactions with biological targets.
By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the highest energy points along a reaction pathway. Calculating the energy of these transition states allows for the determination of activation energies, which are fundamental to understanding reaction rates. nih.gov For example, modeling the nucleophilic substitution reaction between imidazole and a suitable propanol derivative could elucidate the reaction mechanism and predict the feasibility of different synthetic routes.
In the context of medicinal chemistry, mechanistic modeling is crucial for understanding how a molecule interacts with a biological target, such as an enzyme. researchgate.net Molecular docking simulations can predict the preferred binding orientation of the compound within a protein's active site. Following docking, more rigorous methods like MD simulations or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to study the binding dynamics and calculate binding free energies, providing a quantitative measure of binding affinity. ijsrset.com These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent derivatives.
Emerging Research Directions and Potential Applications in Advanced Materials
Role as Building Blocks in Polymer Chemistry and Polymer Functionalization
The bifunctional nature of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol, possessing both a hydroxyl group and an imidazole (B134444) moiety, makes it a promising candidate as a monomer or a functionalizing agent in polymer chemistry. The hydroxyl group can participate in various polymerization reactions, such as esterification or etherification, to form the polymer backbone. For instance, it could be used as an initiator for ring-opening polymerizations or as a co-monomer in condensation polymerizations.
Integration into Functional Materials, including Optoelectronic Materials and Chemical Sensors
The integration of imidazole derivatives into functional materials is an active area of research. The imidazole ring, with its aromaticity and electron-rich nature, can influence the electronic properties of materials, making it a candidate for applications in optoelectronics. Polymers or materials containing imidazole moieties may exhibit interesting photophysical properties, although specific data for this compound is not documented.
In the realm of chemical sensors, the nitrogen atoms of the imidazole ring can act as binding sites for various analytes, including metal ions and protons. This interaction can lead to a detectable change in the material's properties, such as its fluorescence or conductivity, forming the basis of a chemical sensor. The development of imidazole-based sensors is a significant field, and while no sensors specifically utilizing this compound have been reported, the fundamental principles suggest its potential in this area.
Development of Hybrid Materials with Imidazole-Propanol Components
Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit synergistic properties. The hydroxyl and imidazole functionalities of this compound provide two distinct points of interaction for the creation of such materials. The hydroxyl group can form strong bonds with inorganic precursors, such as metal alkoxides, through sol-gel processes. Simultaneously, the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers.
These hybrid materials could find applications in catalysis, separation, and as functional coatings. The specific structure and properties of the resulting hybrid material would depend on the nature of the inorganic component and the synthesis conditions. Again, while there is no specific literature on hybrid materials derived from this compound, the general strategies for creating imidazole-containing hybrid materials are well-documented.
Future Prospects in Synthetic Methodologies and Catalysis Research
The future development of applications for this compound will heavily rely on the advancement of synthetic methodologies for its preparation and modification. Efficient and scalable synthetic routes are crucial for making this compound more accessible for research and potential commercial use.
In catalysis, the imidazole moiety can act as a ligand for transition metals, forming catalytic complexes. The steric and electronic properties of the 2-methylpropan-1-ol substituent could influence the catalytic activity and selectivity of such complexes. Furthermore, the imidazole ring itself can act as a nucleophilic or general base catalyst in various organic reactions. Research into the catalytic applications of metal complexes derived from this compound could unveil new and efficient catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
